5,8-Dioxa-2-decyne-1,10-diol

Description

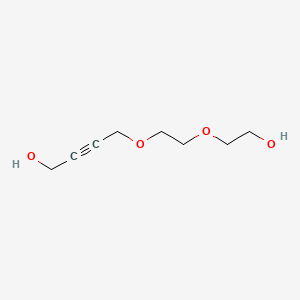

Structure

3D Structure

Properties

CAS No. |

84282-20-2 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

4-[2-(2-hydroxyethoxy)ethoxy]but-2-yn-1-ol |

InChI |

InChI=1S/C8H14O4/c9-3-1-2-5-11-7-8-12-6-4-10/h9-10H,3-8H2 |

InChI Key |

FJLNSRDLZGUCRI-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCC#CCO)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the nucleophilic ring-opening reaction of an acetylenic diol with an oxirane (epoxide) compound. This reaction is catalyzed by inorganic or organic bases and can be conducted either in the presence or absence of solvents depending on the physical state of the reactants.

-

- Acetylenic diol (e.g., 2-butyne-1,4-diol or structurally related diols)

- Oxirane compounds (e.g., propylene oxide or other alkylene oxides)

-

- Inorganic bases such as sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate

- Organic bases such as amines (e.g., trimethylamine)

-

- Optional, but when used, preferably inert solvents such as aliphatic ethers (di-isopropyl ether), heterocyclic compounds (dioxane, tetrahydrofuran), or aromatic solvents (toluene)

- Water or alcohols (e.g., methanol) can be used as solvents with minimal side reactions

The reaction proceeds via nucleophilic attack of the hydroxyl groups on the epoxide ring, leading to the formation of ether linkages and extension of the carbon chain, resulting in the dioxa-diyne diol structure.

Reaction Conditions and Optimization

Molar Ratios: The molar ratio of acetylenic diol to oxirane is critical. Preferred molar ratios range from 1:0.5 to 1:0.95, with approximately 0.8 moles of oxirane per mole of diol yielding optimal product mixtures with high mono-substituted product content and minimal over-substitution or polymerization.

Temperature and Time: The reaction is typically carried out at ambient to moderate temperatures (0 °C to room temperature) with stirring for several hours (e.g., 2–5 hours) to ensure complete conversion.

Catalyst Selection: The choice of catalyst affects reaction rate, selectivity, and solubility. Sodium or potassium hydroxide and trimethylamine are commonly used due to their effectiveness and solubility profiles.

Solvent Effects: Aromatic solvents like toluene are preferred for their inertness toward oxiranes, minimizing side reactions. However, reactions can be performed solvent-free if the acetylenic diol is liquid.

Isolation and Purification

- The reaction mixture typically contains unreacted diol, mono-substituted, and di-substituted products.

- Fractional distillation is employed to isolate mono-substituted and di-substituted ether diols.

- Proton magnetic resonance (NMR) spectroscopy is used to characterize and confirm the structure of isolated compounds.

Data Table: Reaction Product Composition vs. Molar Ratio of Oxirane to Acetylenic Diol

| Molar Ratio (Oxirane:Diol) | % Unreacted Diol | % Mono-substituted Product | % Di-substituted Product |

|---|---|---|---|

| 0.5 | 43 | 46 | 11 |

| 0.75 | 26 | 50 | 24 |

| 0.8 (optimal) | 15 | 48 | 37 |

| >0.95 | Lower unreacted diol, higher di-substituted product (not preferred) |

Note: The mono-substituted product corresponds to this compound or closely related analogs depending on the starting diol and oxirane used.

Detailed Research Findings

Catalytic Effects

- The reaction is catalyzed effectively by bases such as sodium hydroxide and trimethylamine.

- Catalysts influence the rate and selectivity; for example, stronger bases accelerate the reaction but may increase side reactions.

- The solubility of the catalyst in the reaction medium is crucial for efficient catalysis.

Product Characterization

- Proton NMR confirms the presence of mono- and di-substituted products.

- The mono-substituted product (this compound) shows superior properties as a leveling agent in plating applications compared to di-substituted analogs.

- The reaction mixture composition can be tuned by adjusting the molar ratio of reactants to maximize the yield of the desired mono-substituted product.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Notes |

|---|---|---|

| Acetylenic Diol | 2-Butyne-1,4-diol or analogs | Commercially available, reactive |

| Oxirane | Propylene oxide or other alkylene oxides | Readily available, reactive |

| Molar Ratio (Oxirane:Diol) | 0.5 to 0.95 (optimal ~0.8) | Controls product distribution |

| Catalyst | NaOH, KOH, Na2CO3, K2CO3, trimethylamine | Influences rate and selectivity |

| Solvent | Toluene, dioxane, THF, di-isopropyl ether | Inert solvents preferred; water/alcohols possible |

| Temperature | 0 °C to room temperature | Mild conditions to avoid side reactions |

| Reaction Time | 2–5 hours | Sufficient for complete conversion |

| Purification | Fractional distillation, chromatography | Isolates mono- and di-substituted products |

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxa-2-decyne-1,10-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is often employed.

Substitution: Reagents such as alkyl halides and tosylates are used in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

5,8-Dioxa-2-decyne-1,10-diol serves as a crucial building block in the synthesis of complex organic compounds. Its reactive alkyne group can participate in various coupling reactions, making it valuable for creating diverse chemical architectures. For instance, it has been utilized in copper-free 'click' reactions to form biphenyl-fused dioxacyclodecynes with enhanced reactivity towards azides, yielding products suitable for further functionalization .

2. Functionalization and Derivative Formation

The compound's ability to undergo multiple types of reactions allows chemists to create derivatives with specific properties. Research has shown that modifications of the sulfonamide groups in derivatives can lead to compounds with fluorescent properties, which are promising for applications in bioimaging .

Biological Applications

1. Enzyme-Catalyzed Reactions

In biological research, this compound is studied for its role in enzyme-catalyzed reactions involving hydroxyl and alkyne functionalities. Its structure enables it to interact with various enzymes, potentially modulating their activity through covalent bonding with nucleophilic sites .

2. Drug Delivery Systems

The compound's biocompatibility has led to investigations into its use as a drug delivery vehicle. Its hydroxyl groups can facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy .

Medical Applications

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. Studies have shown that modifications of related diols can lead to significant antimicrobial activity against various pathogens, suggesting potential uses in developing new antimicrobial agents .

2. Biocompatibility Studies

Due to its favorable biocompatibility profile, this compound is being explored for applications in medical devices and tissue engineering where material compatibility is critical .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and polymers. Its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthesizing various industrial chemicals .

2. Electroplating Additives

The compound is also used in formulating additives for the electroplating industry. It serves as a brightener additive that enhances the quality of electroplated surfaces by improving uniformity and appearance .

Case Study 1: Bioimaging Applications

Recent studies have focused on developing fluorescent derivatives of this compound for bioimaging purposes. Researchers synthesized a series of biphenyl-fused dioxacyclodecynes that demonstrated promising fluorescence characteristics suitable for imaging applications in biological systems .

Case Study 2: Antimicrobial Development

A series of derivatives based on this compound were tested for their antimicrobial properties against a range of bacteria and fungi. Results indicated that certain modified compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 5,8-Dioxa-2-decyne-1,10-diol involves its interaction with various molecular targets through its hydroxyl and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity . The compound can also participate in click chemistry reactions, which are widely used in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

2-Butyn-1-ol: Similar structure but lacks the ethylene oxide moieties.

4-(2-Hydroxyethoxy)but-2-yne-1-ol: Similar but with different substitution patterns.

Uniqueness

5,8-Dioxa-2-decyne-1,10-diol is unique due to its combination of hydroxyl and alkyne groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .

Biological Activity

5,8-Dioxa-2-decyne-1,10-diol is an organic compound with the molecular formula and a molecular weight of 174.19 g/mol. This compound features unique structural characteristics, including hydroxyl and alkyne functional groups, which contribute to its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The hydroxyl groups can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity. This interaction is crucial for its potential applications in drug delivery systems and enzyme-catalyzed reactions.

In Vitro Studies

Research has shown that this compound exhibits significant biological properties:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that it can act as a competitive inhibitor for certain hydroxylase enzymes.

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may possess anti-cancer properties. In vitro tests revealed that it can induce apoptosis in various cancer cell lines at specific concentrations, with IC50 values indicating effective dose ranges .

Case Study 1: Enzyme Interaction

In a study published in Organic & Biomolecular Chemistry, researchers explored the interaction of this compound with glutathione S-transferase (GST). The results indicated that the compound could form stable adducts with GST, leading to a significant alteration in enzyme activity. The rate constants for these reactions were measured to be approximately under controlled conditions .

Case Study 2: Cytotoxic Effects

A separate investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types. The mechanism was linked to oxidative stress induction and subsequent apoptotic pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Butyn-1-ol | Lacks ethylene oxide moieties | Limited enzyme interaction |

| 4-(2-Hydroxyethoxy)but-2-yne-1-ol | Different substitution patterns | Moderate cytotoxicity |

| This compound | Hydroxyl and alkyne groups | Significant enzyme inhibition and cytotoxicity |

Q & A

Q. What validation strategies ensure reproducibility in heterogeneous catalysis studies using this compound?

- Methodological Answer : Adopt the CRISP (Catalysis Research Instrumentation and Standards Protocol) framework. Standardize catalyst characterization (BET surface area, XRD crystallinity) and reaction conditions (pressure, temperature). Share raw datasets via open-access repositories to enable independent verification .

Data Management and Analysis

- Recommended Tools : Use chemical software (e.g., ACD/Labs, ChemAxon) for spectral analysis and reaction simulation .

- Statistical Methods : Apply multivariate analysis (PCA, PLS) to decouple correlated variables in synthesis or application studies .

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.